molecular formula C21H22N2O2 B7697950 N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide

Katalognummer B7697950
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: WXLOZQOKGCOYEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide, also known as HMN-214, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a member of the quinoline family of compounds and has been shown to have potent antitumor activity in preclinical studies.

Wirkmechanismus

The mechanism of action of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of several kinases, including Aurora A and B, which are involved in cell division and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models. It has been shown to inhibit the growth of tumors in xenograft models of breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in preclinical models. Another advantage is its favorable pharmacokinetic profile, which allows for the evaluation of its bioavailability and toxicity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide. One direction is to evaluate its efficacy in clinical trials for the treatment of cancer. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and reduce its toxicity. In addition, there is a need to develop more potent and selective inhibitors of tubulin polymerization for the treatment of cancer. Finally, there is a need to explore the potential of this compound in combination with other chemotherapeutic agents for the treatment of cancer.

Synthesemethoden

The synthesis of N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide involves several steps, including the reaction of 8-methyl-2-quinolone with m-tolylmethylamine, followed by the reaction with propionyl chloride. The final product is obtained after purification by column chromatography. The synthesis of this compound has been reported in several publications, and the compound has been synthesized in both small and large scale.

Wissenschaftliche Forschungsanwendungen

N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(m-tolyl)propionamide has been extensively studied for its antitumor activity in preclinical models. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to chemotherapy.

Eigenschaften

IUPAC Name

N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-4-19(24)23(18-10-5-7-14(2)11-18)13-17-12-16-9-6-8-15(3)20(16)22-21(17)25/h5-12H,4,13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLOZQOKGCOYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC2=CC=CC(=C2NC1=O)C)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.